molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No. B037233
CAS RN: 33288-79-8
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
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Patent
US05405926

Procedure details

4,4'-Dimethoxybenzil (10 g), 90 ml glacial acetic acid and 160 ml 48% HBr were heated at reflux for 4 hours. The reaction mixture was poured into ice and the product collected by filtration. Dissolution of the solid into 10% aqueous sodium hydroxide, extraction with diethyl ether and acidification of the aqueous layer gave 4,4'-dihydroxybenzil which was recrystallized from 75% ethanol. Yield 7.5 g (84%). 1H NMR (acetone-d6) δ9.53 (s,2H, OH), 7.81, 6.98 (m, 8H, aromatic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=2)=[O:12])=[O:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
160 mL
Type
reactant
Smiles
Br
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution of the solid
EXTRACTION
Type
EXTRACTION
Details
into 10% aqueous sodium hydroxide, extraction with diethyl ether and acidification of the aqueous layer

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.